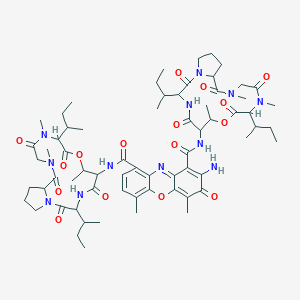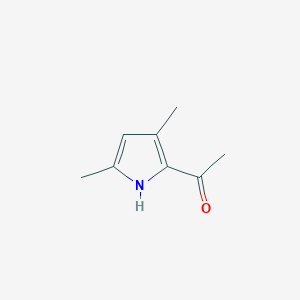
Homofenazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homofenazine dihydrochloride is a neuroleptic drug that belongs to the phenothiazine class of compounds. It is used as an antipsychotic medication to treat various psychiatric disorders such as schizophrenia, bipolar disorder, and other psychotic conditions. Homofenazine dihydrochloride has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Homofenazine dihydrochloride is not fully understood. However, it is believed to exert its antipsychotic effects by blocking dopamine receptors in the brain. Homofenazine dihydrochloride has a high affinity for D2 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. By blocking these receptors, Homofenazine dihydrochloride reduces the activity of dopamine in the brain, which can alleviate the symptoms of psychosis.
Biochemische Und Physiologische Effekte
Homofenazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of prolactin, a hormone that is involved in lactation and reproductive function. Additionally, Homofenazine dihydrochloride has been shown to reduce the activity of acetylcholine in the brain, which can lead to side effects such as dry mouth, blurred vision, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
Homofenazine dihydrochloride has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for investigating the role of dopamine in the brain. Additionally, Homofenazine dihydrochloride is readily available and relatively inexpensive, which makes it a cost-effective option for researchers. However, Homofenazine dihydrochloride also has some limitations. It has been shown to have a number of side effects, which can make it difficult to use in certain experiments. Additionally, Homofenazine dihydrochloride may not be suitable for use in certain animal models, as it can have different effects depending on the species.
Zukünftige Richtungen
There are several future directions for research on Homofenazine dihydrochloride. One potential area of investigation is the role of Homofenazine dihydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of Homofenazine dihydrochloride and its effects on neurotransmitter release and synaptic plasticity. Finally, future studies could investigate the potential use of Homofenazine dihydrochloride in combination with other drugs to enhance its therapeutic effects and reduce side effects.
Synthesemethoden
Homofenazine dihydrochloride is synthesized by the condensation of 2-(3-methylphenothiazin-10-yl) ethylamine with 3-chloro-1-propanol in the presence of hydrochloric acid. The reaction yields the dihydrochloride salt of Homofenazine as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Homofenazine dihydrochloride has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potential applications in the study of dopamine receptor function, neurotransmitter release, and synaptic plasticity. Additionally, Homofenazine dihydrochloride has been used in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1256-01-5 |
|---|---|
Produktname |
Homofenazine dihydrochloride |
Molekularformel |
C23H30Cl2F3N3OS |
Molekulargewicht |
524.4700096 |
IUPAC-Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C23H28F3N3OS.2ClH/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30;;/h1-2,5-8,17,30H,3-4,9-16H2;2*1H |
InChI-Schlüssel |
OKRCIFXERYECBC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Kanonische SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



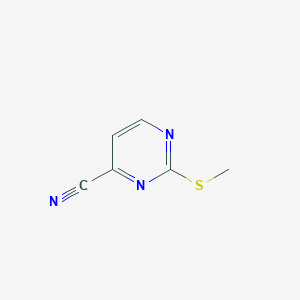
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
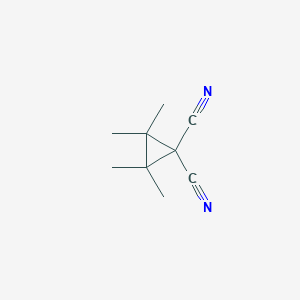
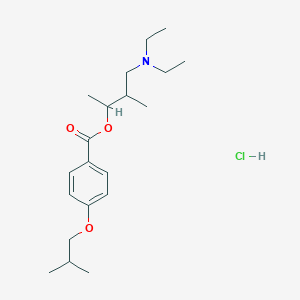


![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)
